molecular formula C11H25NSi B025410 Allyl(diisopropylamino)dimethylsilane CAS No. 106948-24-7

Allyl(diisopropylamino)dimethylsilane

Cat. No.: B025410
CAS No.: 106948-24-7
M. Wt: 199.41 g/mol
InChI Key: GSTVYECJWYQBKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ATPGAMMAS is synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine triphosphate. The reaction conditions require careful control of pH and temperature to ensure the stability of the thiophosphate group. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% .

Industrial Production Methods

Industrial production of ATPGAMMAS involves large-scale chemical synthesis under controlled conditions. The process includes the use of specialized reactors to maintain the required pH and temperature. The final product is typically lyophilized and stored at low temperatures to preserve its stability .

Mechanism of Action

ATPGAMMAS exerts its effects by acting as a non-hydrolyzable analog of adenosine triphosphate. It binds to ATP-dependent enzymes and receptors, modulating their activity without being hydrolyzed. This property makes it useful for studying the role of ATP in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ATPGAMMAS is unique due to its resistance to hydrolysis, which allows it to be used in studies where the stability of the phosphate group is crucial. This property distinguishes it from other ATP analogs and makes it a valuable tool in biochemical research .

Properties

IUPAC Name

N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NSi/c1-8-9-13(6,7)12(10(2)3)11(4)5/h8,10-11H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTVYECJWYQBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402821
Record name Allyl(diisopropylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106948-24-7
Record name Allyl(diisopropylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl(diisopropylamino)dimethylsilane
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Allyl(diisopropylamino)dimethylsilane
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Allyl(diisopropylamino)dimethylsilane
Reactant of Route 4
Allyl(diisopropylamino)dimethylsilane
Reactant of Route 5
Allyl(diisopropylamino)dimethylsilane
Reactant of Route 6
Allyl(diisopropylamino)dimethylsilane

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